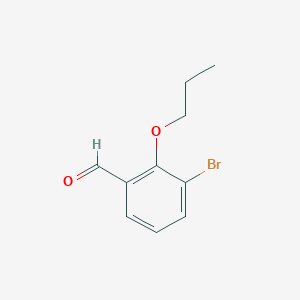

3-Bromo-2-propoxybenzaldehyde

Description

3-Bromo-2-propoxybenzaldehyde (CAS: 1247906-55-3) is an aromatic aldehyde derivative featuring a bromine atom at the 3-position and a propoxy (ethoxypropyl) group at the 2-position of the benzene ring. The propoxy substituent distinguishes it from hydroxy-substituted derivatives, imparting increased lipophilicity and altering intermolecular interactions. This compound is commercially available, as noted in procurement platforms, and is likely utilized in organic synthesis, particularly in the preparation of ligands, pharmaceutical intermediates, or functional materials .

Properties

IUPAC Name |

3-bromo-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDDTCXWTTVBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxybenzaldehyde typically involves the bromination of 2-propoxybenzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 3-Bromo-2-propoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 3-Bromo-2-propoxybenzoic acid.

Reduction: 3-Bromo-2-propoxybenzyl alcohol.

Substitution: 3-Methoxy-2-propoxybenzaldehyde (when bromine is substituted with a methoxy group).

Scientific Research Applications

3-Bromo-2-propoxybenzaldehyde is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry, materials science, and biological studies. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

1. Synthesis of Pharmaceutical Agents

3-Bromo-2-propoxybenzaldehyde serves as a versatile building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against diseases, particularly those affecting the central nervous system. The presence of the bromine atom can facilitate electrophilic substitutions, leading to the development of new drug candidates targeting neurological disorders.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of 3-bromo-2-propoxybenzaldehyde exhibit antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against bacterial strains, suggesting its potential use in developing new antibiotics .

Materials Science

1. Development of Novel Materials

The compound is utilized in creating materials with specific electronic and optical properties. Research has demonstrated that incorporating 3-bromo-2-propoxybenzaldehyde into polymer matrices can enhance their conductivity and light absorption characteristics, making them suitable for applications in organic electronics and photonic devices .

Biological Studies

1. Enzyme Interaction Studies

In biological research, 3-bromo-2-propoxybenzaldehyde is used as a probe to study enzyme interactions and metabolic pathways. Its aldehyde functionality allows it to participate in reactions with various biological molecules, providing insights into metabolic processes involving aldehydes .

2. Sensor Technology

The compound has been explored for use in sensor technology due to its ability to enhance selectivity and sensitivity in detecting specific analytes. For example, it has been incorporated into electrochemical sensors for detecting biomolecules, showing promise in medical diagnostics.

Summary of Research Findings

Case Study 1: Antimicrobial Properties

A study conducted by Kumar et al. (2020) synthesized several derivatives from 3-bromo-2-propoxybenzaldehyde and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antibiotic agents.

Case Study 2: Sensor Development

Research published in the Journal of Analytical Chemistry (2021) explored the incorporation of 3-bromo-2-propoxybenzaldehyde into a gold electrode for DNA detection. The modified sensor demonstrated enhanced sensitivity compared to traditional methods, indicating its applicability in cancer diagnostics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxybenzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The bromine atom may also contribute to its biological activity by enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-bromo-2-propoxybenzaldehyde and its analogs:

Key Observations:

- Substituent Effects on Reactivity: The hydroxyl group in 3-bromo-2-hydroxybenzaldehyde enables intramolecular hydrogen bonding with the aldehyde (O···O distance: 2.6364 Å), stabilizing planar conformations and enhancing Schiff base formation .

- Electronic Effects : Bromine at the 3-position exerts an electron-withdrawing effect, activating the aldehyde for nucleophilic attacks. The propoxy group (electron-donating via oxygen) may moderate this effect compared to the hydroxyl analog.

- Steric and Lipophilic Considerations : The propoxy group introduces steric bulk and lipophilicity, which may improve membrane permeability in biological applications compared to the polar hydroxy derivative.

Crystallographic and Intermolecular Interactions

- 3-Bromo-2-hydroxybenzaldehyde : Exhibits intramolecular hydrogen bonding (O—H···O angle: 154°) and π-stacking (centroid-to-centroid distance: 3.752 Å) in the crystal lattice, critical for stabilizing its solid-state structure .

- 3-Bromo-2-propoxybenzaldehyde : Likely lacks intramolecular hydrogen bonding due to the ether group. Instead, weaker van der Waals interactions or C-H···Br contacts (similar to 3-bromo-2-hydroxybenzaldehyde’s C-H···Br distance: 3.05 Å) may dominate packing .

Biological Activity

3-Bromo-2-propoxybenzaldehyde (CAS Number: 1247906-55-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Bromo-2-propoxybenzaldehyde is C10H11BrO2. Its structure features a bromine atom and a propoxy group attached to a benzaldehyde moiety, which is believed to play a crucial role in its biological activity. The compound can undergo various chemical transformations, including oxidation to form 3-Bromo-2-propoxybenzoic acid and reduction to yield 3-Bromo-2-propoxybenzyl alcohol.

The biological activity of 3-Bromo-2-propoxybenzaldehyde is thought to involve interactions with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the bromine atom may enhance the compound's reactivity, contributing to its biological effects.

Antimicrobial Properties

Research indicates that 3-Bromo-2-propoxybenzaldehyde exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The exact mechanism by which it exerts these effects is still under investigation, but it is hypothesized that it disrupts microbial cell membranes or interferes with metabolic pathways .

Anticancer Activity

Preliminary research has also highlighted the anticancer potential of this compound. In cell line studies, 3-Bromo-2-propoxybenzaldehyde has shown cytotoxic effects against several cancer types. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Comparative Studies

Comparative analyses with similar compounds reveal that the unique positioning of the bromine and propoxy groups on the benzene ring significantly influences the reactivity and biological activity of 3-Bromo-2-propoxybenzaldehyde compared to other derivatives such as 2-Bromo-4-propoxybenzaldehyde and 3-Bromo-4-propoxybenzaldehyde.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-propoxybenzaldehyde | Bromine at position 3, propoxy at position 2 | Antimicrobial, anticancer |

| 2-Bromo-4-propoxybenzaldehyde | Bromine at position 2, propoxy at position 4 | Limited activity reported |

| 3-Bromo-4-propoxybenzaldehyde | Bromine at position 3, propoxy at position 4 | Moderate activity |

Case Studies

- Anticancer Efficacy : A study investigated the effects of 3-Bromo-2-propoxybenzaldehyde on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with observed apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated minimum inhibitory concentrations (MICs) of approximately 50 μg/mL against both bacteria, indicating promising antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.